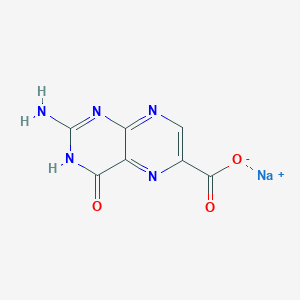
Doxycycline-13CD3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Doxycycline-13CD3 is a stable isotope-labeled derivative of doxycycline, a broad-spectrum antibiotic belonging to the tetracycline class. This compound is synthesized by incorporating deuterium (13CD3) into the doxycycline molecule, which enhances its utility in various scientific research applications, particularly in pharmacokinetic studies and mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Doxycycline-13CD3 involves a multi-step process. Initially, doxycycline undergoes N-demethylation using an iron-mediated Polonovsky reaction. This step involves the oxidation of doxycycline to its N-oxide form using meta-chloroperoxybenzoic acid (m-CPBA). The N-oxide is then treated with a combination of iron (0) and iron (III) chloride (FeCl3) to yield the N-demethylated product .
The demethylated doxycycline is subsequently re-methylated using diisopropyl azodicarboxylate (DIAD), polymer-supported triphenylphosphine, and methyl-13CD3 iodide. This re-methylation step incorporates the deuterium-labeled methyl group into the doxycycline molecule, resulting in this compound with an isotopic purity of 99% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve the desired isotopic purity and to remove any impurities or by-products.
化学反応の分析
Types of Reactions
Doxycycline-13CD3 undergoes various chemical reactions, including:
Oxidation: The initial step in its synthesis involves the oxidation of doxycycline to its N-oxide form using m-CPBA.
Reduction: The N-oxide is reduced to the N-demethylated product using an iron (0)/FeCl3 catalyst system.
Common Reagents and Conditions
Oxidation: meta-Chloroperoxybenzoic acid (m-CPBA)
Reduction: Iron (0) and iron (III) chloride (FeCl3)
Substitution: Diisopropyl azodicarboxylate (DIAD), polymer-supported triphenylphosphine, and methyl-13CD3 iodide
Major Products Formed
The major product formed from these reactions is this compound, a deuterium-labeled derivative of doxycycline with high isotopic purity.
科学的研究の応用
Doxycycline-13CD3 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to study the pharmacokinetics of doxycycline and its metabolites.
Drug Metabolism: Helps in understanding the metabolic pathways and biotransformation of doxycycline in biological systems.
Biomedical Research: Employed in studies related to bacterial infections, antibiotic resistance, and the development of new therapeutic agents.
Environmental Monitoring: Used to detect and quantify doxycycline residues in environmental samples, such as water and soil.
作用機序
Doxycycline-13CD3, like doxycycline, exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action inhibits the addition of amino acids to the growing peptide chain, thereby halting protein synthesis and bacterial growth .
類似化合物との比較
Similar Compounds
Doxycycline: The parent compound, a broad-spectrum antibiotic used to treat various bacterial infections.
Oxytetracycline: Another tetracycline antibiotic with similar antibacterial properties.
Minocycline: A tetracycline derivative with enhanced lipid solubility and broader spectrum of activity.
Uniqueness of Doxycycline-13CD3
This compound is unique due to its stable isotope labeling, which makes it an invaluable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium enhances its stability and allows for precise quantification in mass spectrometry analyses, providing insights into the drug’s behavior in biological systems .
特性
CAS番号 |
1902958-13-7 |
|---|---|
分子式 |
C₂₁¹³CH₂₁D₃N₂O₈ |
分子量 |
448.45 |
同義語 |
(4S,4aR,5S,5aR,6R,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro_x000B_-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide-13CD3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)



